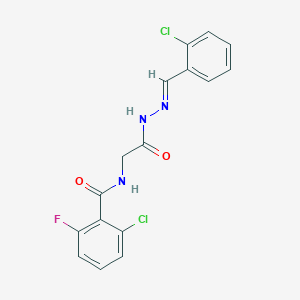

(E)-2-クロロ-N-(2-(2-(2-クロロベンジリデン)ヒドラジニル)-2-オキソエチル)-6-フルオロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-chloro-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C16H12Cl2FN3O2 and its molecular weight is 368.19. The purity is usually 95%.

BenchChem offers high-quality (E)-2-chloro-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-chloro-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

遷移金属錯体の合成

この化合物は、新しい遷移金属錯体の合成に使用されてきました . これらの錯体は、2-クロロベンズアルデヒドとピロロピリミジンヒドラジドの縮合反応によって調製されました . 新規に生成された化合物の特性評価は、物理化学的研究、導電率測定、磁化率データ、1H-NMR、UV-Vis、ESR、FT(IR)分光法、元素分析によって行われました .

抗菌活性

この化合物の合成された金属錯体は、2つのグラム陽性菌(Staphylococcus aureus MTCC 96およびBacillus subtilis MTCC 121)、2つのグラム陰性菌(Escherichia coli MTCC 1652およびPseudomonas aeruginosa MTCC 741)、および真菌(Aspergillus niger、Aspergillus flavousおよびFusarium種)に対して抗菌活性を示しました .

細胞毒性

この化合物を用いて合成された金属錯体は、アルテミア・サリナに対しても細胞毒性を示しました . 合成された金属錯体は、抗菌および細胞毒性スクリーニング試験において、リガンドよりも細菌および真菌の両方に対してより活性があることが判明しました .

抗酸化能

この化合物は、ヒドラゾン誘導体の合成に使用されてきました。これらの誘導体は抗酸化能を示しています . 抗酸化能は、電子移動に基づくアッセイによってスクリーニングされました . 9.5 μg/mLの濃度で、誘導体の1つのDPPHラジカル消去活性は93%を超えることがわかりました .

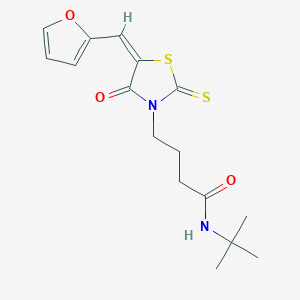

チアゾール誘導体の合成

この化合物は、チアゾール誘導体の合成に使用されてきました . これらの誘導体は、顕著な薬理活性を示すことがわかりました .

抗炎症薬

この化合物を用いて合成することができるチアゾールコアは、一般的に使用される抗菌剤、抗真菌剤、または抗レトロウイルス剤、ならびに非ステロイド系抗炎症薬の構造でしばしば認識されます .

特性

IUPAC Name |

2-chloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FN3O2/c17-11-5-2-1-4-10(11)8-21-22-14(23)9-20-16(24)15-12(18)6-3-7-13(15)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUURQRNOBRCURO-ODCIPOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=C(C=CC=C2Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=C(C=CC=C2Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2393882.png)

![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)

![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)

![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)

![(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B2393892.png)

![3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2393893.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)